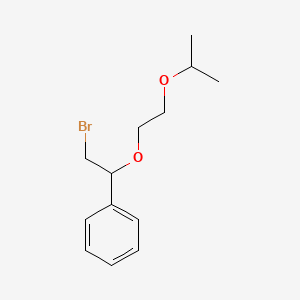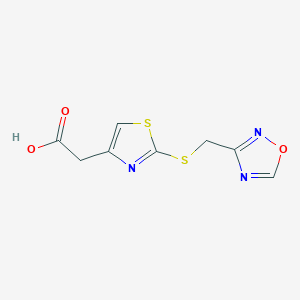
2-(2-(((1,2,4-Oxadiazol-3-yl)methyl)thio)thiazol-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(((1,2,4-Oxadiazol-3-yl)methyl)thio)thiazol-4-yl)acetic acid is a heterocyclic compound that contains both oxadiazole and thiazole rings. These types of compounds are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry.
Preparation Methods
The synthesis of 2-(2-(((1,2,4-Oxadiazol-3-yl)methyl)thio)thiazol-4-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of a thiosemicarbazide derivative with an appropriate carboxylic acid under cyclization conditions. The reaction is often carried out in the presence of reagents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-(2-(((1,2,4-Oxadiazol-3-yl)methyl)thio)thiazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole or thiazole rings, often using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. .
Scientific Research Applications
2-(2-(((1,2,4-Oxadiazol-3-yl)methyl)thio)thiazol-4-yl)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research has indicated potential anticancer properties, making it a candidate for drug development.
Industry: It is used in the development of agrochemicals due to its insecticidal and herbicidal properties.
Mechanism of Action
The mechanism of action of 2-(2-(((1,2,4-Oxadiazol-3-yl)methyl)thio)thiazol-4-yl)acetic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes critical for the survival of microorganisms, thereby exhibiting antimicrobial activity. In the context of anticancer activity, it may interfere with cellular pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar compounds include other oxadiazole and thiazole derivatives, such as:
1,2,4-Oxadiazole derivatives: Known for their antimicrobial and anticancer properties.
Thiazole derivatives: Exhibiting a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory effects
Compared to these similar compounds, 2-(2-(((1,2,4-Oxadiazol-3-yl)methyl)thio)thiazol-4-yl)acetic acid stands out due to its unique combination of both oxadiazole and thiazole rings, which may confer enhanced biological activity and specificity .
Properties
Molecular Formula |
C8H7N3O3S2 |
|---|---|
Molecular Weight |
257.3 g/mol |
IUPAC Name |
2-[2-(1,2,4-oxadiazol-3-ylmethylsulfanyl)-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C8H7N3O3S2/c12-7(13)1-5-2-15-8(10-5)16-3-6-9-4-14-11-6/h2,4H,1,3H2,(H,12,13) |
InChI Key |
UGCZUADNMPWGPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)SCC2=NOC=N2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


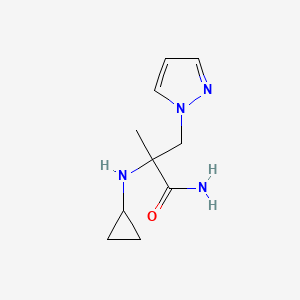
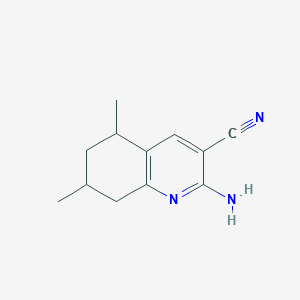
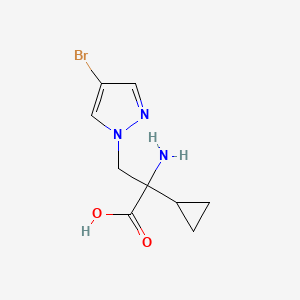
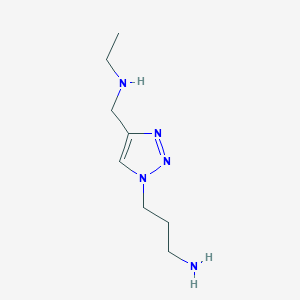

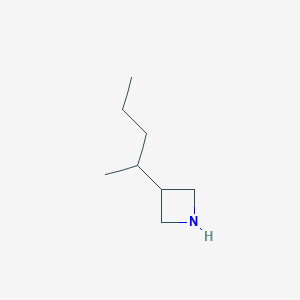
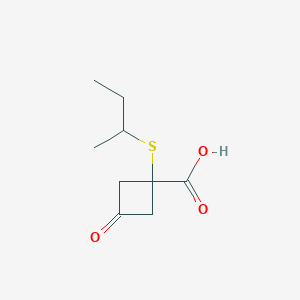



![4-[(Tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid](/img/structure/B13632332.png)

![6-methoxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid](/img/structure/B13632340.png)
